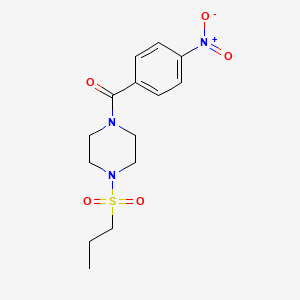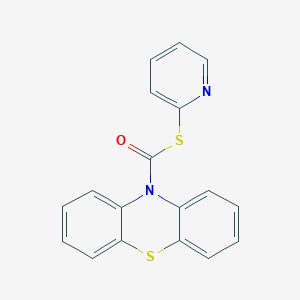
1-(4-nitrobenzoyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrobenzoyl)-4-(propylsulfonyl)piperazine is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. While specific studies on this exact compound are limited, insights can be drawn from research on closely related compounds.
Synthesis Analysis
The synthesis process of compounds similar to 1-(4-nitrobenzoyl)-4-(propylsulfonyl)piperazine typically involves multiple steps, including alkylation, acidulation, reduction, and hydrolysis. A study by Wu Qi (2014) describes the synthesis of related piperazine derivatives using acetonitrile as a solvent and triethylamine as an acid acceptor, achieving a yield of 75% at 25°C over 5 hours (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds often features nitro substituted in the butadiene unit, propylsulfanyl chain, and piperazine groups. For instance, the crystal structure of a similar compound was studied by Deniz and Ibiş (2009), revealing the presence of nitro substitutions and a chair conformation of the piperazine ring (N. G. Deniz, C. Ibiş, 2009).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to the formation of various biologically active compounds. A study by Abdellatif et al. (2014) involved the synthesis of hybrid nitric oxide donor N-diazen-1-ium-1,2-diolate derivatives of piperazine, indicating the reactive nature of such compounds (Khaled R. A. Abdellatif et al., 2014).
Physical Properties Analysis
Physical properties of these compounds, such as their crystal packing and conformations, have been extensively studied. For example, the compound 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine, synthesized by Naveen et al. (2007), exhibited a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom (S. Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of piperazine derivatives often include significant antibacterial activities. For instance, a study by Ahmed et al. (2017) on similar compounds showed notable antibacterial activities against various pathogens (Aejaz Ahmed et al., 2017).
Aplicaciones Científicas De Investigación
Antibacterial Activities
Research on piperazine derivatives, including those related to 1-(4-nitrobenzoyl)-4-(propylsulfonyl)piperazine, has demonstrated significant antibacterial activities. These compounds have been synthesized and tested against various bacterial strains, showcasing potential as novel antibacterial agents. For instance, studies have shown that certain piperazine derivatives exhibit improved antibacterial activities, suggesting their utility in addressing drug-resistant bacterial infections (Wu Qi, 2014; S. Shroff et al., 2022).
Antitubercular and Antifungal Activities
Piperazine compounds have also been investigated for their antitubercular and antifungal properties. Research indicates that these derivatives can serve as potent agents against tuberculosis and fungal infections, contributing to the development of new therapeutics in this area (L. Xiong et al., 2018; Hemant Suryavanshi & M. Rathore, 2017).
Anti-HIV Activity
The search for new anti-HIV agents has led to the exploration of piperazine derivatives, including studies on their structure and in vitro anti-HIV activity. These compounds have been evaluated in cellular models, showing promise as non-nucleoside reverse transcriptase inhibitors, a key target in HIV therapy (N. Al-Masoudi et al., 2007).
Bioorthogonal Labeling
Advances in bioorthogonal chemistry have utilized piperazine derivatives for labeling purposes. Research into novel N,N'-substituted piperazines has provided insights into their application for the selective labeling of biomolecules, enhancing the toolkit available for biological research and diagnostic imaging (C. Mamat et al., 2016).
Adenosine Receptor Antagonism
Piperazine derivatives have been developed as adenosine receptor antagonists, showcasing their potential in treating various conditions associated with these receptors. Such compounds exhibit high affinity and selectivity towards specific adenosine receptor subtypes, highlighting their therapeutic potential (T. Borrmann et al., 2009).
Propiedades
IUPAC Name |
(4-nitrophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-2-11-23(21,22)16-9-7-15(8-10-16)14(18)12-3-5-13(6-4-12)17(19)20/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJOROLZMRFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)[4-(propylsulfonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)
![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)
![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)
![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)
